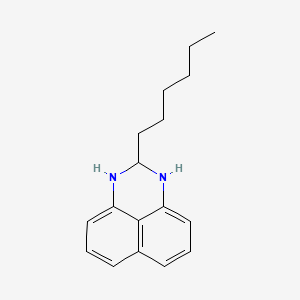
2-hexyl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with hexyl aldehyde or ketone. The reaction is often catalyzed by acids or metal catalysts. For example, squaric acid has been used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water . The reaction conditions are generally mild, and the catalyst can be easily recovered and reused.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly catalysts and solvents, are often applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Hexyl-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of photochromic compounds, catalysts, and ligand scaffolds.
Mécanisme D'action
The mechanism of action of 2-hexyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-hexyl-2,3-dihydro-1H-perimidine include:
- 2-phenyl-2,3-dihydro-1H-perimidine
- 2-methyl-2,3-dihydro-1H-perimidine
- 2,3-dihydro-1H-perimidine derivatives with various substituents
Uniqueness
This compound is unique due to its specific hexyl substitution, which imparts distinct physical and chemical properties. This substitution can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
78706-97-5 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-hexyl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H22N2/c1-2-3-4-5-12-16-18-14-10-6-8-13-9-7-11-15(19-16)17(13)14/h6-11,16,18-19H,2-5,12H2,1H3 |
Clé InChI |
ZWJUCBQPXPZYAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


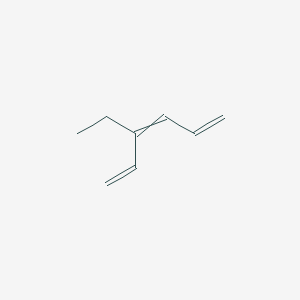
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
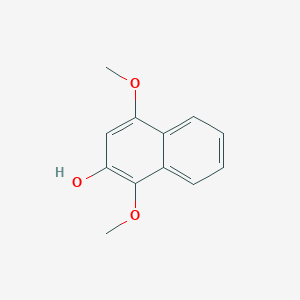
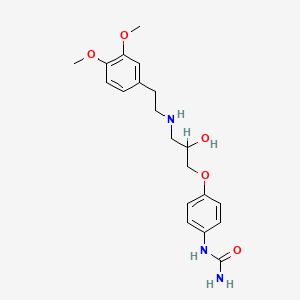
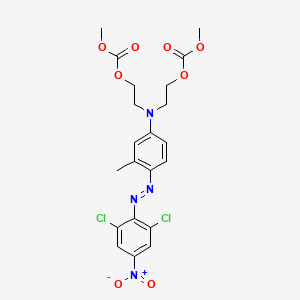
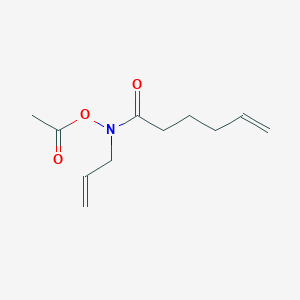
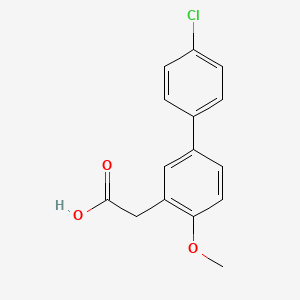
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
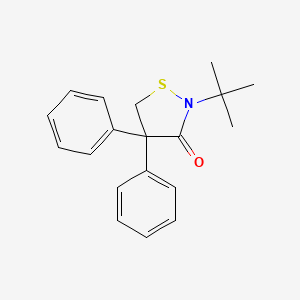
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
